molecular formula C21H19ClN2O4 B15032986 (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione

(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione

Cat. No.: B15032986
M. Wt: 398.8 g/mol
InChI Key: MRGDVYRKIZLNLX-LICLKQGHSA-N
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Description

(5E)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, methoxy groups, and an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chlorophenylmethoxy intermediate: This involves the reaction of 4-chlorophenol with methoxybenzyl chloride under basic conditions.

    Alkylation: The intermediate is then alkylated with propenyl bromide in the presence of a base to introduce the prop-2-en-1-yl group.

    Cyclization: The final step involves the cyclization of the alkylated intermediate with imidazolidine-2,4-dione under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

(5E)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
  • (5E)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

Uniqueness

The uniqueness of (5E)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H19ClN2O4/c1-3-4-15-9-14(10-17-20(25)24-21(26)23-17)11-18(27-2)19(15)28-12-13-5-7-16(22)8-6-13/h3,5-11H,1,4,12H2,2H3,(H2,23,24,25,26)/b17-10+

InChI Key

MRGDVYRKIZLNLX-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)/C=C/3\C(=O)NC(=O)N3

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)C=C3C(=O)NC(=O)N3

Origin of Product

United States

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